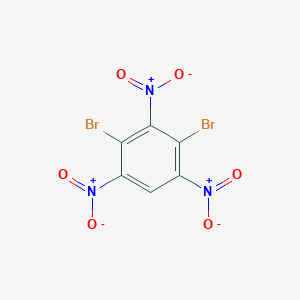

1,3-Dibromo-2,4,6-trinitrobenzene

Vue d'ensemble

Description

1,3-Dibromo-2,4,6-trinitrobenzene is a chemical compound known for its unique structural properties and applications in various fields. It is a two-dimensional charge transfer hyperpolarizable chromophore, which means it has the ability to transfer charge across its structure, making it useful in various optical and electronic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route involves the following steps:

Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron bromide to form 1,3-dibromobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

1,3-Dibromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Dibromo-2,4,6-trinitrobenzene has several scientific research applications:

Optical Materials: Due to its hyperpolarizable nature, it is used in the development of nonlinear optical materials for applications in photonics and telecommunications.

Electronic Devices: The compound’s charge transfer properties make it useful in the fabrication of electronic devices such as organic semiconductors and sensors.

Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the field of medicinal chemistry.

Mécanisme D'action

The mechanism of action of 1,3-dibromo-2,4,6-trinitrobenzene involves its ability to undergo charge transfer interactions. The presence of electron-withdrawing nitro groups and electron-donating bromine atoms creates a dipole moment, facilitating charge transfer across the molecule. This property is exploited in various applications, particularly in the development of optical and electronic materials .

Comparaison Avec Des Composés Similaires

1,3-Dibromo-2,4,6-trinitrobenzene can be compared with other similar compounds such as:

1,3,5-Triamino-2,4,6-trinitrobenzene: Known for its stability and use in energetic materials.

Hexanitrobenzene: Another highly energetic compound with different applications in explosives and propellants

The uniqueness of this compound lies in its combination of bromine and nitro groups, which imparts distinct charge transfer properties not commonly found in other similar compounds.

Activité Biologique

1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and material sciences. This article provides a detailed overview of the biological activity of DBTNB, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₆HBr₂N₃O₆

- Molecular Weight : 370.897 g/mol

- Density : 2.357 g/cm³

- Boiling Point : 283.1 °C

- Flash Point : 125 °C

Biological Activity Overview

DBTNB has been studied for its various biological activities, particularly its toxicity and potential therapeutic effects. The following sections summarize key findings from research studies.

Toxicity Studies

- Acute Toxicity : DBTNB exhibits significant acute toxicity in various biological models. In animal studies, exposure to DBTNB has resulted in substantial lethality at certain doses. The compound's mechanism of toxicity is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells .

- Chronic Toxicity : Long-term exposure to DBTNB has been linked to chronic health effects, including carcinogenicity. Studies have indicated that nitroaromatic compounds can induce mutations and promote tumorigenesis in laboratory animals .

Antimicrobial Activity

DBTNB has shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that DBTNB could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

- Case Study on Environmental Impact : A study conducted on the environmental persistence of DBTNB revealed that it can accumulate in aquatic systems, posing risks to aquatic life. The compound was found to disrupt endocrine functions in fish, leading to reproductive abnormalities .

- Pharmacological Research : In a pharmacological context, DBTNB derivatives have been synthesized and evaluated for their anti-cancer properties. One study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

The biological activity of DBTNB is influenced by several mechanisms:

- Oxidative Stress Induction : DBTNB can induce oxidative stress through the generation of ROS, leading to cellular damage and apoptosis.

- DNA Interaction : Nitroaromatic compounds like DBTNB have been shown to intercalate into DNA strands, potentially causing mutations and contributing to carcinogenesis.

- Enzyme Inhibition : Some studies suggest that DBTNB may inhibit specific enzymes involved in detoxification pathways, further exacerbating its toxic effects .

Propriétés

IUPAC Name |

2,4-dibromo-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHRTSHMOCVSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407735 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-78-0 | |

| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Dibromo-2,4,6-trinitrobenzene significant in materials science?

A: this compound exhibits interesting optical properties due to its structure. This compound crystallizes in a non-centrosymmetric pattern with perfect polar alignment of its molecules []. This unique arrangement is highly desirable for non-linear optical applications, as it results in a strong Second Harmonic Generation (SHG) signal at 1.06 microns []. This property makes this compound a potential candidate for use in optical devices and materials.

Q2: How is this compound synthesized?

A: A one-step synthesis method using readily available materials was developed to produce this compound. This method involves reacting meta-dibromobenzene with potassium nitrate in 30% oleum at elevated temperatures (125-130°C) for several hours []. This approach offers a simpler and more efficient alternative to previous multi-step synthesis routes.

Q3: Are there any byproducts formed during the synthesis of this compound, and how are they separated?

A: Yes, a significant byproduct formed during the synthesis is 1,2,3-tribromo-4,6-dinitrobenzene []. This byproduct can be separated from the desired this compound using chromatographic techniques [].

Q4: What are the applications of this compound in chemical synthesis?

A: this compound serves as a valuable precursor in the synthesis of other important compounds. For instance, it can be used to synthesize 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl (NONA), a heat-resistant explosive []. This synthesis also yields 2,2',4,4',6,6'-hexanitrobiphenyl (HNB) as a secondary product. Thin-layer chromatography and fractional crystallization techniques are employed to effectively separate and purify these compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.